N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine
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Description
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine is a chemical compound . It is also known as 1-naphthalenemethanamine, N-cycloheptyl-4-methoxy- .
Molecular Structure Analysis
The molecular formula of N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine is C19H25NO . The InChI code for this compound is 1S/C19H25NO/c1-21-19-13-12-15(17-10-6-7-11-18(17)19)14-20-16-8-4-2-3-5-9-16;/h6-7,10-13,16,20H,2-5,8-9,14H2,1H3 .Physical And Chemical Properties Analysis
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine has a molecular weight of 283.40800 . It has a density of 1.06g/cm3 . The boiling point of this compound is 437.3ºC at 760 mmHg . The flash point is 184.6ºC .Scientific Research Applications
Analytical Characterization
Analytical Profiling : The compound has been included in studies for the analytical characterization of psychoactive substances. For example, a study focused on the analytical profiles of methoxetamine, 3-methoxyeticyclidine, and 3-methoxyphencyclidine, highlighting the development of qualitative and quantitative methods for their determination in biological matrices such as blood, urine, and vitreous humor using HPLC and mass spectrometry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Detection and Quantification : Another study detailed the high-performance liquid chromatographic determination of aliphatic thiols, employing a related compound as a fluorogenic labeling agent for the HPLC of biologically important thiols, showcasing its utility in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Pharmacological and Toxicological Characterization
Pharmacological Effects : Research on the pharmacological profile of N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine and its analogs has shown that these compounds exhibit significant affinities for the glutamate NMDA receptor, suggesting potential psychotomimetic effects similar to those of ketamine and phencyclidine (Roth et al., 2013). This insight is crucial for understanding the compound's potential therapeutic applications and side effects.
Metabolic and Excretion Profiles : The metabolism and excretion of related psychoactive substances have been extensively studied, providing insights into their pharmacokinetics. For instance, the metabolism of the ketamine analogue methoxetamine was investigated, identifying phase I and II metabolites and evaluating their detectability in urine, which is essential for forensic and clinical toxicology (Meyer et al., 2013).
properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-21-19-13-12-15(17-10-6-7-11-18(17)19)14-20-16-8-4-2-3-5-9-16/h6-7,10-13,16,20H,2-5,8-9,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXVPAGUDVEXNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355119 |
Source
|
Record name | N-[(4-Methoxynaphthalen-1-yl)methyl]cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine | |
CAS RN |
355382-08-0 |
Source
|
Record name | N-[(4-Methoxynaphthalen-1-yl)methyl]cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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